molecular formula C5H8O4S B1444075 2-(1,1-Dioxidothietan-3-yl)acetic acid CAS No. 1394319-63-1

2-(1,1-Dioxidothietan-3-yl)acetic acid

Cat. No. B1444075
CAS RN: 1394319-63-1
M. Wt: 164.18 g/mol
InChI Key: HHHLEQUHLBHPAI-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidothietan-3-yl)acetic acid, also known as 3-Thietaneacetic acid, 1,1-dioxide, is a chemical compound with the molecular formula C₅H₈O₄S . It has a molecular weight of 164.18 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 2-(1,1-Dioxidothietan-3-yl)acetic acid consists of a thietane ring with two oxygen atoms attached, forming a 1,1-dioxide group . Attached to the thietane ring is an acetic acid group .


Physical And Chemical Properties Analysis

2-(1,1-Dioxidothietan-3-yl)acetic acid has a predicted density of 1.495±0.06 g/cm3 . The boiling point is predicted to be 474.3±18.0 °C . The compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Medicinal Chemistry and Drug Design

2-(1,1-Dioxidothietan-3-yl)acetic acid: derivatives are explored in medicinal chemistry for their potential as therapeutic agents. The compound’s structure allows for the creation of various derivatives that can interact with biological targets. This versatility makes it a valuable scaffold in drug design, where modifications can lead to new pharmaceuticals with improved efficacy and safety profiles .

Biological Activity Profiling

The derivatives of this compound are studied for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties. By understanding the molecular interactions and structure-activity relationships, researchers can develop compounds with specific biological effects .

Computational Chemistry

In computational chemistry, 2-(1,1-Dioxidothietan-3-yl)acetic acid and its derivatives can be used to model interactions with biological receptors. This helps in predicting the efficacy and potential side effects of new drug candidates before they are synthesized .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are crucial in many drugs and play a significant role in the development of new therapeutic molecules .

Chemical Biology

In chemical biology, researchers use this compound to study the chemical processes within and relating to living organisms. It helps in understanding the chemical nature of biological systems and in identifying new targets for drug development .

Agricultural Chemistry

Derivatives of 2-(1,1-Dioxidothietan-3-yl)acetic acid may be used in the development of new agrochemicals. These compounds can be designed to interact with specific biological pathways in plants, leading to the development of herbicides, pesticides, or growth regulators .

Safety and Hazards

The compound is classified as a danger according to the GHS pictogram . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 . The UN number is 3261, and it is classified as a class 8 hazard .

properties

IUPAC Name

2-(1,1-dioxothietan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c6-5(7)1-4-2-10(8,9)3-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHLEQUHLBHPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxidothietan-3-yl)acetic acid

CAS RN

1394319-63-1
Record name 2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Dioxidothietan-3-yl)acetic acid
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2-(1,1-Dioxidothietan-3-yl)acetic acid
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2-(1,1-Dioxidothietan-3-yl)acetic acid
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2-(1,1-Dioxidothietan-3-yl)acetic acid
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2-(1,1-Dioxidothietan-3-yl)acetic acid

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